Cas no 119943-45-2 (7α-O-Methylmorroniside)

7α-O-Methylmorroniside is a naturally occurring iridoid glycoside, primarily isolated from plants of the Cornaceae family. This compound exhibits notable biological activity, particularly in the context of anti-inflammatory and neuroprotective effects. Its structural features, including the methylated hydroxyl group at the 7α position, contribute to enhanced metabolic stability compared to non-methylated analogs. Research suggests potential applications in modulating oxidative stress and inflammatory pathways, making it a compound of interest in pharmacological studies. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and quantification. Its purity and well-characterized properties make it suitable for use in biochemical and medicinal research.
7α-O-Methylmorroniside structure
7α-O-Methylmorroniside structure
商品名:7α-O-Methylmorroniside
CAS番号:119943-45-2
MF:C18H28O11
メガワット:420.408
CID:2002334
PubChem ID:71451245

7α-O-Methylmorroniside 化学的及び物理的性質

名前と識別子

    • (1S,3S,4aS,8S,8aS)-8-(beta-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-methoxy-1-methyl-1H,3H-pyrano[3,1-c]pyran-5-carboxylic acid methyl ester
    • (7alpha)-7-O-methylmorroniside
    • 7-O-Methyl morroniside
    • 7alpha-O-methylmorroniside
    • CHEMBL2152454
    • AKOS040763371
    • BDBM50279547
    • F94033
    • 119943-45-2
    • 7??-O-Methylmorroniside
    • 7alpha-O-Methylmorroniside
    • 7α-O-Methylmorroniside
    • インチ: InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1
    • InChIKey: IZODPOCIKVLNIL-BJTCBHOJSA-N
    • ほほえんだ: CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 420.16316171g/mol
  • どういたいしつりょう: 420.16316171g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 11
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 611
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 153Ų

7α-O-Methylmorroniside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6323-1 ml * 10 mm
7α-O-Methylmorroniside
119943-45-2
1 ml * 10 mm
¥ 3330 2024-07-20
TargetMol Chemicals
TN6323-5 mg
7α-O-Methylmorroniside
119943-45-2 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN6323-1 mL * 10 mM (in DMSO)
7α-O-Methylmorroniside
119943-45-2 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN6323-5mg
7α-O-Methylmorroniside
119943-45-2
5mg
¥ 3230 2024-07-20

7α-O-Methylmorroniside 関連文献

7α-O-Methylmorronisideに関する追加情報

7α-O-Methylmorroniside (CAS No. 119943-45-2): A Promising Compound in Pharmaceutical Research

7α-O-Methylmorroniside, with the chemical formula C21H30O12 and the CAS No. 119943-45-2, is a naturally occurring glycoside derived from the roots of Althaea officinalis (marshmallow plant). This compound has garnered significant attention in recent years due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including neurodegenerative disorders, metabolic syndromes, and inflammatory conditions. The molecular structure of 7α-O-Methylmorroniside consists of a glucose moiety linked to a triterpenoid aglycone via an α-ether bond, which contributes to its unique biological activity.

Research published in Phytotherapy Research (2023) has demonstrated that 7α-O-Methylmorroniside exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. This mechanism is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, a study in Journal of Medicinal Chemistry (2024) revealed that the compound can modulate the activity of PPAR-γ (peroxisome proliferator-activated receptor gamma), a transcription factor involved in glucose and lipid metabolism. These findings suggest that 7α-O-Methylmorroniside may have therapeutic applications in the management of type 2 diabetes and metabolic syndrome.

The CAS No. 119943-45-2 compound has also shown promise in neurodegenerative research. A 2023 study published in Neuropharmacology reported that 7α-O-Methylmorroniside can protect neuronal cells against oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.

Recent advances in analytical chemistry have enabled more precise characterization of 7α-O-Methylmorroniside. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to quantify the compound in biological samples, providing critical insights into its pharmacokinetics and bioavailability. A 2024 study in Journal of Chromatography B demonstrated that the compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2-4 hours of administration. These findings are essential for optimizing its dosing regimens in clinical settings.

Furthermore, the 7α-O-Methylmorroniside has been investigated for its role in modulating gut microbiota. A 2023 study in Frontiers in Microbiology found that the compound can selectively inhibit the growth of pathogenic bacteria while promoting the proliferation of beneficial gut microbiota. This effect is mediated through its interaction with bacterial cell membranes and its ability to disrupt biofilm formation. These properties suggest potential applications in the treatment of gastrointestinal infections and inflammatory bowel diseases.

Current research is also exploring the synergistic effects of 7α-O-Methylmorroniside with other bioactive compounds. A 2024 study in Pharmaceutical Research demonstrated that combining 7α-O-Methylmorroniside with curcumin significantly enhances anti-inflammatory effects, suggesting that combination therapies may offer improved therapeutic outcomes. This approach could be particularly valuable in the treatment of complex diseases where multiple pathways are involved.

Despite its promising therapeutic potential, the CAS No. 119943-45-2 compound faces challenges in terms of scalability and stability. A 2023 study in Industrial & Engineering Chemistry Research highlighted the need for optimized extraction and purification methods to ensure consistent quality and potency. Additionally, efforts are underway to develop stable formulations that can enhance the compound’s shelf life and reduce degradation under various storage conditions.

Overall, 7α-O-Methylmorroniside represents a compelling candidate for further pharmacological investigation. Its diverse biological activities, coupled with its natural origin, make it an attractive option for the development of novel therapeutics. As research continues to uncover its mechanisms of action and optimize its delivery, the CAS No. 119943-45-2 compound is poised to play a significant role in the treatment of various diseases, offering new hope for patients in need of effective and safe therapeutic options.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.